

# Introduction: Understanding Ethyl 5-methyl-3-oxohexanoate

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## Compound of Interest

Compound Name: Ethyl 5-methyl-3-oxohexanoate

CAS No.: 34036-16-3

Cat. No.: B1580791

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**Ethyl 5-methyl-3-oxohexanoate** is a  $\beta$ -keto ester, a class of organic compounds renowned for their synthetic versatility. Its structure, featuring a ketone and an ester functional group separated by a methylene group, allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules. A notable application is its use in the preparation of (dichloropyridinyl) (isopropyl)dimethylpyrazolopyridinylmethyl)cyano-guanidine analogs, which act as S1PR2 (Sphingosine-1-Phosphate Receptor 2) antagonists[1]. This guide provides the foundational knowledge required to confidently utilize this reagent in a research and development setting.

## Physicochemical Properties and Core Identifiers

A precise understanding of a compound's physical and chemical properties is the bedrock of successful experimentation. **Ethyl 5-methyl-3-oxohexanoate** is a colorless to light yellow liquid under standard conditions[1]. The key quantitative data and identifiers have been consolidated below for ease of reference.

Property	Value	Source
Molecular Weight	172.22 g/mol	[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>3</sub>	[1][2][3]
CAS Number	34036-16-3	[2][3][4]
IUPAC Name	ethyl 5-methyl-3-oxohexanoate	[3]
Density	0.967 - 1.0 g/cm <sup>3</sup>	[1][5]
Boiling Point	99.5 °C @ 12.5 Torr; 213.2 °C @ 760 mmHg	[1][5]
Flash Point	82.4 °C	[5]
Refractive Index	1.425 - 1.426	[1][5]
InChI Key	FNVGQABNHXEIBU-UHFFFAOYSA-N	[2][3]
Canonical SMILES	CCOC(=O)CC(=O)CC(C)C	[3]

## Synthesis Protocol: A Mechanistic Approach

The synthesis of  $\beta$ -keto esters like **Ethyl 5-methyl-3-oxohexanoate** often involves the alkylation of an enolate or an enolate equivalent. The following protocol, adapted from established methods, provides a reliable pathway to this compound[6]. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

## Experimental Protocol: Synthesis

Objective: To synthesize **Ethyl 5-methyl-3-oxohexanoate** via enamine alkylation.

Reagents:

- Ethyl acetoacetate (26 g)
- Pyrrolidine (15 g)
- Toluene (170 ml total)

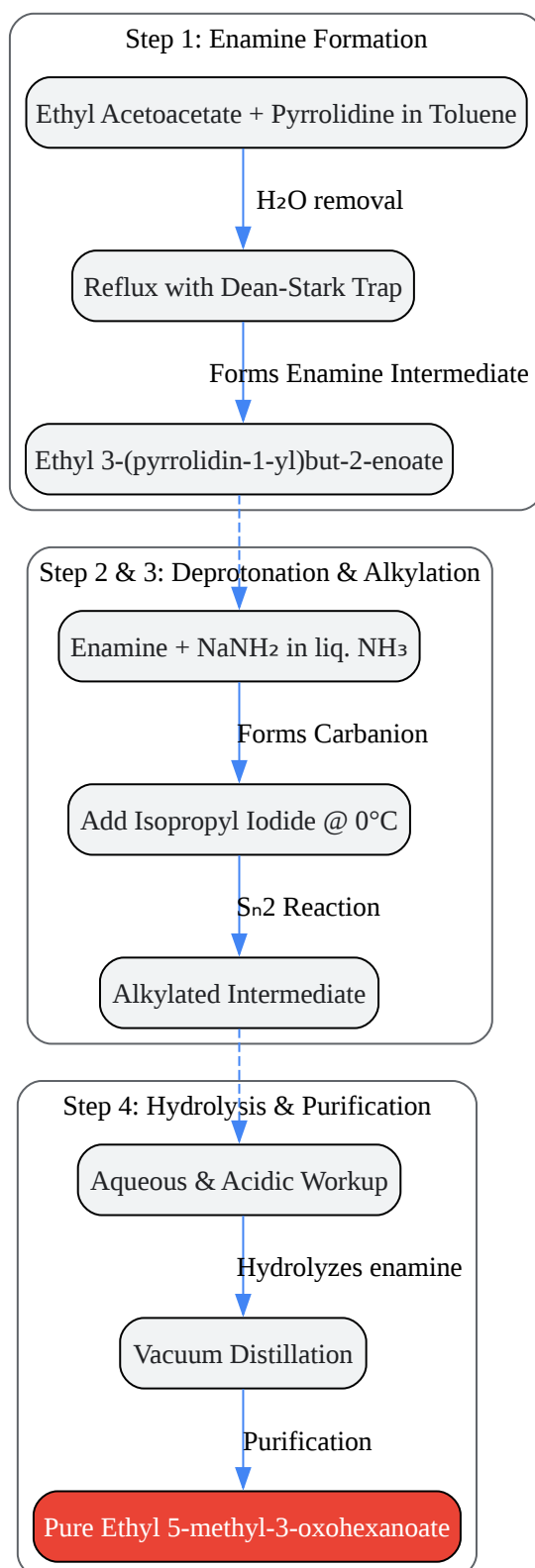
- Sodium amide (8.6 g)
- Liquid ammonia (300 ml)
- Isopropyl iodide

#### Methodology:

- Enamine Formation:
  - Combine ethyl acetoacetate (26 g), pyrrolidine (15 g), and toluene (70 ml) in a flask equipped with a Dean-Stark apparatus.
  - Heat the mixture to reflux and boil until the theoretical amount of water is collected in the separator[6].
  - Rationale: This step forms the ethyl 3-(pyrrolidin-1-yl)but-2-enoate enamine. Enamines are neutral, stable enolate equivalents that are easier to handle and provide greater selectivity in subsequent alkylation steps compared to the direct formation of the enolate with a strong base.
- Deprotonation:
  - In a separate, well-ventilated apparatus, create a suspension of sodium amide (8.6 g) in liquid ammonia (300 ml).
  - Cool the enamine solution from Step 1 and add it dropwise to the sodium amide suspension at  $-40^{\circ}\text{C}$ [6].
  - Allow the mixture to warm to room temperature to evaporate the ammonia[6].
  - Rationale: Sodium amide is a powerful, non-nucleophilic base that deprotonates the  $\alpha$ -carbon of the original ester group, forming a carbanion that is poised for alkylation. Performing this in liquid ammonia provides a low-temperature medium to control the reaction.
- Alkylation:

- Cool the reaction mixture to 0°C.
- Add a solution of isopropyl iodide dissolved in toluene (100 ml) to the mixture at 0°C[6].
- Maintain the reaction at 0°C for 3 hours[6].
- Rationale: The carbanion generated in the previous step acts as a nucleophile, attacking the electrophilic carbon of isopropyl iodide in an S<sub>N</sub>2 reaction. This forms the new carbon-carbon bond, introducing the isobutyl group at the desired position.
- Hydrolysis and Workup:
  - Quench the reaction by pouring the mixture into 200 ml of water[6].
  - Separate the organic layer (toluene).
  - Wash the organic layer with dilute acid (e.g., 1M HCl) to hydrolyze the enamine back to the ketone, followed by a wash with brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
  - Purify the crude product via vacuum distillation to obtain pure **Ethyl 5-methyl-3-oxohexanoate**.

## Synthesis Workflow Diagram



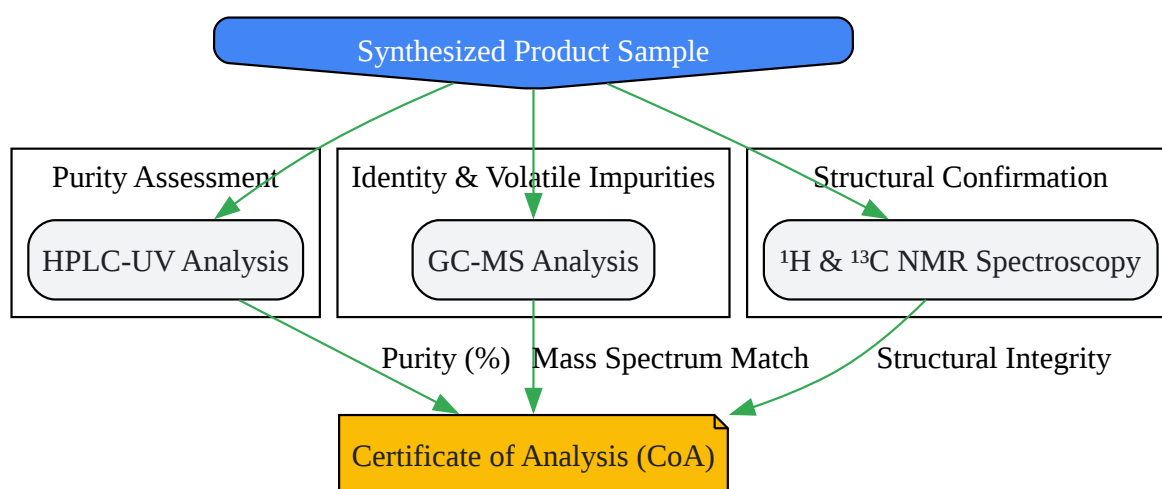
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Caption: Workflow for the synthesis of **Ethyl 5-methyl-3-oxohexanoate**.

## Analytical Characterization and Quality Control

A multi-pronged analytical approach is essential to confirm the identity, purity, and stability of the synthesized compound. The combination of chromatography and spectroscopy provides a self-validating system for quality control. While specific methods for this exact molecule are not widely published, standard protocols for  $\beta$ -keto esters can be expertly adapted[7].

### Analytical Workflow Diagram



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Caption: Orthogonal analytical workflow for quality control.

### Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse for determining the purity of non-volatile to semi-volatile organic compounds. A reversed-phase method is ideal for separating the moderately polar **Ethyl 5-methyl-3-oxohexanoate** from more polar or non-polar impurities[7].

- Instrumentation: HPLC with a UV detector.
- Column: C18, 4.6 mm x 150 mm, 5  $\mu$ m particle size.

- Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v). Note: Gradient elution may be required to resolve all impurities.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at 210 nm<sup>[7]</sup>.
- Sample Prep: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.
- Analysis: Inject the sample. Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram<sup>[7]</sup>.

## Protocol 2: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for identifying a compound by its mass fragmentation pattern and retention time. It is also highly effective for detecting and identifying volatile impurities.

- Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).
- Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a suitable starting point.
- Injection: Splitless injection mode.
- Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MS Detection: Full scan mode (e.g., m/z 40-400).
- Sample Prep: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

- Analysis: The identity is confirmed by matching the acquired mass spectrum with a reference spectrum. Purity can also be assessed by the peak area percentage[7].

## Protocol 3: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the definitive method for unambiguous structural elucidation. It provides detailed information about the carbon-hydrogen framework and can be used to quantify the keto-enol tautomerism inherent in  $\beta$ -keto esters[7].

- Instrumentation: NMR spectrometer (300 MHz or higher).
- Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard[7].
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- Analysis:
  - $^1\text{H}$  NMR: Confirm the presence of all expected proton signals (ethyl group, isobutyl group, and the various methylene and methine protons). Integration of the signals should correspond to the number of protons in each environment.
  - $^{13}\text{C}$  NMR: Confirm the number of unique carbon environments, including the characteristic signals for the ketone (~200-210 ppm) and ester (~170 ppm) carbonyls.
  - Keto-Enol Tautomerism: The presence of the enol form can be identified by a characteristic vinyl proton signal and a hydroxyl proton signal in the  $^1\text{H}$  spectrum. The ratio of the two forms can be quantified by comparing the integration of unique signals for each tautomer[7].

## Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent.

**Ethyl 5-methyl-3-oxohexanoate** presents moderate hazards that must be properly managed.

GHS Hazard Identification: Based on notifications to the ECHA C&L Inventory, this compound is classified with the following hazards[1][3]:

- H302: Harmful if swallowed[1][3].
- H315: Causes skin irritation[1][3].
- H319: Causes serious eye irritation[1][3].
- H335: May cause respiratory irritation[1][3].

Handling and Personal Protective Equipment (PPE):

- Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors[5].
- Wear appropriate PPE, including laboratory clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[5].
- Avoid breathing vapors or mist[1].
- Do not eat, drink, or smoke when using this product[1].
- Wash hands and any exposed skin thoroughly after handling[1].

Storage:

- Store in a tightly closed container[5].
- The recommended storage temperature is 2-8°C, sealed in a dry environment to prevent hydrolysis and degradation[1].

Disposal:

- Dispose of waste material in accordance with local, state, and national environmental regulations. Do not allow the material to enter drains or water courses[5].

## References

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